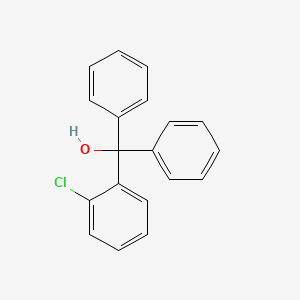

(2-Chlorophenyl)diphenylmethanol

Übersicht

Beschreibung

. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und hat in verschiedenen Anwendungen, insbesondere im Studium von Kalziumkanälen, ein Potenzial gezeigt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MDK-4025 beinhaltet typischerweise die Reaktion von 2-Chlorbenzophenon mit Phenylmagnesiumbromid (Grignard-Reagenz) in einer wasserfreien Etherlösung. Die Reaktion verläuft wie folgt:

Herstellung des Grignard-Reagenzes: Phenylmagnesiumbromid wird durch Reaktion von Brombenzol mit Magnesiumspänen in wasserfreiem Ether hergestellt.

Reaktion mit 2-Chlorbenzophenon: Das hergestellte Grignard-Reagenz wird dann zu einer Lösung von 2-Chlorbenzophenon in wasserfreiem Ether gegeben. Das Reaktionsgemisch wird bei Raumtemperatur gerührt, was zur Bildung von MDK-4025 führt.

Reinigung: Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel, wie z. B. Ethanol, gereinigt, um reines MDK-4025 zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von MDK-4025 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Chlorination Reaction

One of the primary reactions involving (2-chlorophenyl)diphenylmethanol is its chlorination to form (2-chlorophenyl)diphenylchloromethane. This reaction typically employs thionyl chloride as the chlorinating agent in a solvent such as toluene. The general reaction can be summarized as follows:

The reaction conditions usually involve heating the mixture to 60-65 °C for several hours, followed by distillation to purify the product .

Other Reactions

In addition to chlorination and condensation reactions, this compound can undergo various other chemical transformations:

-

Oxidation : It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction : The compound can also be reduced to yield alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

-

Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to various substituted products .

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, which are summarized below:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Chlorination | Thionyl chloride | Toluene, 60-65 °C |

| Synthesis of Clotrimazole | Imidazole, Triethylamine | One-pot reaction under basic conditions |

| Oxidation | Potassium permanganate | Acidic or basic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Nucleophilic Substitution | Sodium hydroxide | Aqueous or alcoholic medium |

Mechanistic Insights

The chlorination mechanism involves the formation of a chloronium ion intermediate, which facilitates the electrophilic substitution at the aromatic ring of this compound. For the condensation step in clotrimazole synthesis, a nucleophilic attack by imidazole on the electrophilic carbon of the chlorinated product leads to the formation of clotrimazole .

Medicinal Chemistry

The most notable application of this compound is its role in synthesizing clotrimazole, which has significant antifungal properties used in treating various fungal infections.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of (2-chlorophenyl)diphenylmethanol is in the synthesis of pharmaceutical compounds. A notable example is its role as a precursor in the preparation of clotrimazole, an antifungal medication. The synthesis involves chlorinating this compound to produce (2-chlorophenyl)diphenylchloromethane, which is then condensed with imidazole to yield clotrimazole. This method is advantageous due to the stability and availability of the starting materials and the mild reaction conditions required for the synthesis .

Table 1: Synthesis Steps for Clotrimazole from this compound

| Step | Reaction Description | Conditions |

|---|---|---|

| 1 | Chlorination of this compound | Toluene, thionyl chloride, 60-65°C |

| 2 | Condensation with imidazole to form clotrimazole | One-pot reaction under basic conditions |

Calcium Channel Blocking Activity

This compound has been identified as a weak calcium channel blocker. This property makes it a subject of interest in pharmacological studies aimed at understanding calcium signaling pathways and their implications in various diseases, including cardiovascular conditions . Its activity as a calcium channel blocker can be explored further in drug development targeting related therapeutic areas.

Research Applications

In addition to its medicinal uses, this compound serves as a valuable reagent in synthetic organic chemistry. Its ability to undergo various chemical transformations allows researchers to utilize it in the synthesis of complex organic molecules. It is often used in studies aimed at developing new synthetic methodologies or exploring reaction mechanisms.

Material Science

The compound's unique structural properties also make it relevant in material science research. Its derivatives can be utilized in creating advanced materials with specific optical or electronic properties. These applications are still under investigation but hold promise for future developments in nanotechnology and materials engineering.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in drug synthesis and its biological activities:

- A study demonstrated that modifications of this compound derivatives could lead to enhanced antifungal activity compared to clotrimazole alone, indicating potential for new drug discovery .

- Research focusing on its role as a calcium channel blocker has opened avenues for developing treatments for hypertension and related cardiovascular diseases .

Wirkmechanismus

MDK-4025 exerts its effects by inhibiting high voltage-activated calcium currents in pyramidal neurons. The compound binds to the calcium channels, blocking the influx of calcium ions into the neurons. This inhibition affects neuronal excitability and neurotransmitter release, which can modulate various physiological processes and potentially provide therapeutic benefits in neurological disorders .

Vergleich Mit ähnlichen Verbindungen

MDK-4025 kann mit anderen Kalziumkanalblockern verglichen werden, wie z. B.:

Verapamil: Ein bekannter Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Herzrhythmusstörungen eingesetzt wird.

Amlodipin: Ein weiterer Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird.

Nifedipin: Wird zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt, ähnlich wie Amlodipin.

Einzigartigkeit von MDK-4025

Im Gegensatz zu den oben genannten Verbindungen wird MDK-4025 hauptsächlich in Forschungseinrichtungen und nicht in klinischen Anwendungen eingesetzt. Seine einzigartige Struktur und seine spezifischen hemmenden Wirkungen auf spannungsabhängige Kalziumströme machen es zu einem wertvollen Werkzeug für die Untersuchung der neuronalen Funktion und der Kalziumkanalphysiologie.

Ähnliche Verbindungen

- Verapamil

- Amlodipin

- Nifedipin

- Diltiazem

- Nimodipin

Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren spezifischen Anwendungen und Wirkungen auf verschiedene Kalziumkanalsubtypen.

Biologische Aktivität

(2-Chlorophenyl)diphenylmethanol, also known as o-Chlorotriphenylmethanol, is a compound with significant biological activity. This article delves into its various biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClO

- CAS Number : 298659

- Molecular Weight : 304.78 g/mol

The compound features a chlorinated phenyl group attached to a diphenylmethanol structure, which influences its biological interactions.

This compound exhibits several biological activities:

- Calcium Channel Blocker : It acts as a weak blocker of calcium channels, which can influence various cellular processes including muscle contraction and neurotransmitter release .

- Antimicrobial Activity : The compound has demonstrated potential against various pathogens, including bacteria and viruses. It is noted for its effectiveness against strains like HIV and influenza .

- Cell Cycle Regulation : Research indicates involvement in apoptosis and autophagy pathways, suggesting a role in regulating cell proliferation and death .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Active against bacteria, fungi, and viruses (e.g., HIV, influenza) |

| Calcium Channel | Weakly inhibits calcium ion channels |

| Cell Cycle | Involved in apoptosis and autophagy mechanisms |

| Neuronal Signaling | Modulates neurotransmitter receptors (e.g., GABA receptors) |

| Inflammation | Impacts pathways associated with immunological responses (e.g., NF-κB) |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated this compound's effectiveness against various bacterial strains. The results indicated significant zones of inhibition in agar diffusion tests, suggesting strong antimicrobial properties .

- Apoptosis Induction : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways, indicating potential therapeutic applications in oncology .

- Environmental Impact : A study on the dissipation of clotrimazole in agricultural soil identified this compound as a transformation product. The research highlighted its persistence in soil and potential ecological implications due to its biological activity .

Safety and Toxicity

While this compound exhibits promising biological activities, it also poses certain risks:

- Toxicity Classification :

These classifications emphasize the need for careful handling and further investigation into its safety profile.

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVAHLGKTSPDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305489 | |

| Record name | (2-Chlorophenyl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66774-02-5 | |

| Record name | (2-Chlorophenyl)diphenylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066774025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66774-02-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chlorophenyl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Chlorophenylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-CHLOROPHENYL)DIPHENYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N69DJ59Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.